![molecular formula C11H14O2 B1211004 3-(3,5-Dimethoxyphenyl)-1-propene CAS No. 64118-89-4](/img/structure/B1211004.png)
3-(3,5-Dimethoxyphenyl)-1-propene
Overview
Description
3-(3,5-Dimethoxyphenyl)-1-propene (3DMPP) is a chemical compound belonging to the class of propenylbenzenes. It is an aromatic compound containing a phenyl ring and a propenyl group attached to it. It is a colorless liquid with a sweet odor and has a boiling point of 145-146°C and a melting point of -25°C. 3DMPP has a variety of applications in various scientific fields, ranging from synthesis to biomedical research.
Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, it was used in the synthesis of (3R)-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate chloride . The structure of this compound was determined using elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .
Organic Synthesis
“3-(3,5-Dimethoxyphenyl)-1-propene” can be used as a precursor in organic synthesis. For example, it was used in the synthesis of 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid . This compound was synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .
Antimicrobial Research
The synthesized compound mentioned above was further evaluated for its in vitro antibacterial and antifungal activity . This was done to appraise its antimicrobial efficacy by determining the zone of inhibition and minimal inhibitory concentration .
Antioxidant Research
The compound was also evaluated for its antioxidant property by 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay . This assay is a common method used to evaluate the free radical scavenging ability of various substances.
Molecular Docking Studies
Molecular docking studies were conducted with the synthesized compound into the active site of the MurB protein of Staphylococcus aureus . This helps in understanding the molecular interactions with the bacterial enzyme .
Chemical Modification
The compound “3-(3,5-Dimethoxyphenyl)-1-propene” can be chemically modified to create new compounds with potential pharmacological applications . For example, the chemical modification of compounds containing 4-thiazolidinone moiety leads to their wide applicability as efficacious pharmacological agents .
Mechanism of Action
Target of Action
The primary target of 3-(3,5-Dimethoxyphenyl)-1-propene, also known as DPP23, is reactive oxygen species (ROS) generation in cancer cells . ROS are unstable molecules containing oxygen that readily react with other molecules in cells . The generation of ROS specifically in cancer cells is a promising strategy for their selective killing .
Mode of Action
DPP23 exerts its antitumor activity through ROS-mediated apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It involves a series of biochemical events leading to a characteristic cell morphology and death . The exact mechanism underlying ros generation by dpp23 remains unknown .
Biochemical Pathways
DPP23 alters global gene expression associated with multiple cellular responses, including oxidative stress and apoptosis . It modulates the expression of 13 genes involved in glutathione metabolism, including CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B . Of these, CHAC1 was most highly upregulated upon DPP23 treatment . DPP23 may induce GSH depletion through modulation of gene expression, which is especially involved in glutathione metabolism .
Result of Action
This selective killing is achieved through the generation of ROS and the subsequent oxidative stress and apoptosis .
Action Environment
The action of DPP23 can be influenced by various environmental factors. For instance, ROS is generated by the action of endogenous factors, such as the electron transport chain, peroxisomes, P450, Fe 2+, NADPH, cyclooxygenase, and lipoxygenase, and by exogenous factors, such as ultraviolet light, infrared rays, visible light, toxic environments, chemotherapeutics, and inflammation . These factors can potentially influence the action, efficacy, and stability of DPP23.
properties
IUPAC Name |
1,3-dimethoxy-5-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h4,6-8H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCNNBWHOVQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335374 | |
Record name | 1-Allyl-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxyphenyl)-1-propene | |
CAS RN |
64118-89-4 | |
Record name | 1-Allyl-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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